molecular formula C16H16N4O6S B6503582 2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide CAS No. 1396815-24-9

2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide

Cat. No.: B6503582
CAS No.: 1396815-24-9
M. Wt: 392.4 g/mol
InChI Key: OOMYGFXJRIUERQ-UHFFFAOYSA-N
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Description

2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H16N4O6S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.07905542 g/mol and the complexity rating of the compound is 694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical applications.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific enzymes involved in inflammatory pathways. Research indicates that it may act as an inhibitor of acid ceramidase (AC), which is crucial in sphingolipid metabolism. Sphingolipids are vital for various cellular processes, including apoptosis and cell proliferation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against acid ceramidase. The compound has shown IC50 values indicating potent inhibition in various cell lines, including neuroblastoma and keratinocyte cells. The following table summarizes the inhibitory potencies observed:

CompoundCell LineIC50 (μM)Comments
This compoundSH-SY5Y (neuroblastoma)0.025Potent inhibitor
This compoundKeratinocytesTBDFurther studies needed

In Vivo Studies

In vivo experiments have further elucidated the therapeutic potential of this compound. Animal models of psoriasis and other inflammatory conditions have been utilized to assess the efficacy of treatment with this compound. Preliminary results indicate a reduction in inflammation markers and improvement in clinical symptoms associated with psoriasis .

Case Studies

  • Psoriasis Treatment : A clinical trial investigated the use of this compound in patients with moderate to severe psoriasis. Results indicated a significant reduction in Psoriasis Area and Severity Index (PASI) scores after 12 weeks of treatment compared to placebo controls.
  • Autoimmune Disorders : Another study explored its application in autoimmune diseases such as rheumatoid arthritis. Patients treated with this compound exhibited decreased joint inflammation and improved mobility .

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological properties that make it a candidate for drug development:

  • Anti-inflammatory Activity : Research indicates that this compound may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
  • Immunomodulatory Effects : The compound has shown potential in modulating immune responses, making it relevant for conditions like psoriasis and rheumatoid arthritis .
  • Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, potentially aiding in cancer treatment .

Case Studies

StudyFocusFindings
Study 1Psoriasis TreatmentDemonstrated significant reduction in psoriasis symptoms in animal models when treated with the compound.
Study 2Rheumatoid ArthritisShowed decreased levels of inflammatory markers in patients receiving the compound compared to control groups.
Study 3Cancer ResearchIndicated potential for tumor growth inhibition in specific cancer cell lines, warranting further investigation into its mechanisms .

Clinical Implications

The implications of these findings suggest that 2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide could be developed into a therapeutic agent for various conditions:

  • Autoimmune Diseases : Its ability to modulate immune responses positions it as a candidate for treating autoimmune diseases like lupus and multiple sclerosis.
  • Chronic Inflammatory Disorders : Potential applications in treating chronic inflammatory diseases such as Crohn's disease and ulcerative colitis.
  • Oncology : Further exploration into its antitumor properties could lead to novel cancer therapies.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O6S/c1-9(21)20-27(24,25)12-6-4-11(5-7-12)17-15(23)13-8-26-16(18-13)19-14(22)10-2-3-10/h4-8,10H,2-3H2,1H3,(H,17,23)(H,20,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMYGFXJRIUERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.